C1-resveratrol

Description

Structure

2D Structure

Properties

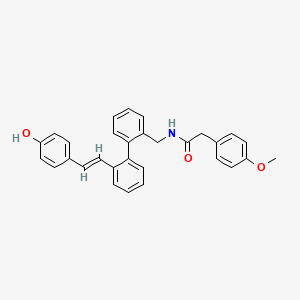

Molecular Formula |

C30H27NO3 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

N-[[2-[2-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]phenyl]methyl]-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+ |

InChI Key |

QSWPWYCCMHTPIG-XNTDXEJSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=C(C=C4)O |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Horner-Emmons Coupling-Based Synthesis

The Horner-Emmons reaction is a cornerstone in stilbene synthesis, including resveratrol derivatives. A patent by WO2001060774A1 outlines a scalable method for resveratrol analogues using protected benzyl phosphonates and aldehydes:

Protection of Resorcylic Acid :

Phosphonate Formation :

Coupling with 4-Benzyloxybenzaldehyde :

Deprotection :

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | BnBr, K₂CO₃, acetone | 72 |

| Phosphonate formation | P(OiPr)₃, 110°C | 90 |

| Coupling | NaH, THF, 25°C, 12 h | 72 |

| Deprotection | H₂ (1 atm), Pd-C, EtOAc | 80 |

Heck Coupling for Stereoselective Synthesis

A stereoselective route from PMC4446909 employs palladium-catalyzed Heck coupling:

Substrate Preparation :

Coupling Reaction :

Deprotection :

Advantages :

One-Pot Synthesis via Perkin Reaction

CN102126931A and PMC6774960 describe a one-pot Perkin reaction for resveratrol analogues:

Condensation :

Isomerization :

Functionalization :

Optimization :

Biotechnological Approaches

Enzymatic Synthesis

PMC11988528 highlights resveratrol biosynthesis in engineered microorganisms:

Pathway Engineering :

Precursor Feeding :

Derivatization :

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Horner-Emmons | 72–80 | High | Industrial | Moderate |

| Heck Coupling | 70–80 | Very High | Lab-scale | High |

| Perkin Reaction | 65–85 | Moderate | Pilot-scale | Low |

| Biotechnological | 30–50 | N/A | Limited | Very High |

Chemical Reactions Analysis

Photoisomerization Reactions

Resveratrol exists as trans- and cis-isomers, with interconversion driven by UV irradiation. Key findings include:

-

The primary photoisomerization involves a twisted-pyramidalized S₁/S₀ conical intersection , enabling rapid trans-to-cis conversion with a 28.6 ps decay rate in acetonitrile .

-

Cis-resveratrol undergoes further photocyclization to form dihydrophenanthrene intermediates, which oxidize to phenanthrene derivatives .

Oxidation and Radical Scavenging Activity

Resveratrol’s phenolic hydroxyl groups enable potent antioxidant behavior:

| Parameter | Resveratrol | 4-Allylphenol | Orcinol | 4,4’-Biphenol |

|---|---|---|---|---|

| Stoichiometric factor (n)* | 2.0 | 0.01 | 1.3 | 1.1 |

| BDE (O–H dissociation enthalpy) | 82.1 kcal/mol | 89.3 kcal/mol | 84.7 kcal/mol | 83.5 kcal/mol |

| IP (Ionization Potential) | 5.26 eV | 5.80 eV | 5.71 eV | 5.35 eV |

n = Number of radicals scavenged per molecule .

-

Resveratrol scavenges two radicals per molecule via H-atom transfer, outperforming simpler phenols like 4-allylphenol .

-

Oxidation intermediates include quinones and dimers, with cytotoxicity linked to metabolic activation .

Enzymatic Interactions

Resveratrol modulates enzyme activity through competitive inhibition:

Stability and Degradation

-

Thermal stability : Trans-resveratrol remains stable at 40°C/75% humidity but isomerizes to cis above 100°C .

-

Photostability : UV exposure (305 nm) accelerates trans-to-cis conversion, with <5% degradation under ambient light .

-

Oxidative degradation : Rapid hepatic glucuronidation/sulfation reduces bioavailability to 0.5%, with a plasma half-life of 8–14 minutes .

Scientific Research Applications

There seems to be a misunderstanding in your query. The search results discuss "procyanidin C1 (PCC1)", a polyphenolic component of grape seed extract (GSE), not "C1-resveratrol" . Resveratrol is also a natural polyphenol, but it is distinct from procyanidin C1 .

Resveratrol

Resveratrol, a natural food ingredient, is known for its high antioxidant potential and antitumor activity, making it a candidate for cancer prevention and treatment . It may also help with cardiovascular health .

Cancer Prevention and Treatment

- Resveratrol has shown promise as a preventive and therapeutic agent against breast cancer and can reverse drug resistance in various in vitro cell systems by sensitizing tumor cells to drug-mediated effects when combined with chemotherapeutic agents .

- It enhances the sensitivity of pancreatic cancer cells to gemcitabine therapy and reduces the nephrotoxicity of cisplatin, a chemotherapy agent used against various cancers .

- In vitro and animal-based studies have demonstrated its preventive anticancer activity in colon, cervical, prostate, breast, and lung cancers .

- Resveratrol-loaded nanoparticles have shown antioxidant potential in cancer cells and can be used as a conventional treatment support alongside chemotherapy and radiotherapy .

- It can potentially serve as a neoadjuvant chemotherapy agent to decrease tumor volume, an adjuvant chemotherapy drug to inhibit early cancer invasion and metastasis, and a radiotherapy or chemotherapy sensitization agent in combination with other chemotherapy agents .

- Resveratrol may also act as a radioprotective agent to reduce treatment adverse effects .

Neuroprotective Effects

- Resveratrol has neuroprotective roles in neurodegenerative impairments like Alzheimer's, Huntington's, and Parkinson's diseases, as well as amyotrophic lateral sclerosis and alcohol-induced neurodegenerative disorders .

- Its protective effects extend beyond anti-inflammatory and antioxidant activity, improving mitochondrial functions and biogenesis through the SIRT1/AMPK/PGC1α pathway and vitagenes, which prevent the harmful effects triggered by oxidative stress .

- It can decrease cholinergic neurotransmission, brain-derived neurotrophic factor expression, and oxidative stress, promote β-amyloid peptides clearance, and reduce neuronal apoptosis .

- Resveratrol can improve motor abilities and deactivate neuroinflammatory responses following intracerebral hemorrhage, suggesting its potential as a therapeutic agent for this condition .

Other Biological Activities

- In addition to cardioprotective, antioxidant, anticancer, neuroprotective, anti-inflammatory, anti-dyslipidemia, and antidiabetic effects, resveratrol exhibits antiproliferative and androgen-lowering effects on theca-interstitial cells of the ovary .

- It may increase ovarian follicular reserve and prolong ovarian lifespan, potentially serving as an anti-aging agent .

- Resveratrol can decrease histopathological and biochemical damages and protect against ischemia-reperfusion injury-induced ovarian damages .

- It can help relieve pulmonary function and protect against respiratory system diseases through its anti-inflammatory, antiapoptotic, antioxidant, antifibrotic, antihypertensive, and anticancer activities .

Procyanidin C1 (PCC1)

Procyanidin C1 (PCC1), a polyphenolic component of grape seed extract (GSE), increases the healthspan and lifespan of mice by acting on senescent cells .

Senotherapeutic Activity

- PCC1 has specific effects on senescent cells, inhibiting SASP formation at low concentrations and selectively killing senescent cells at higher concentrations, possibly by promoting the production of reactive oxygen species and mitochondrial dysfunction .

- It depletes senescent cells in a treatment-damaged tumor microenvironment and enhances therapeutic efficacy when co-administered with chemotherapy .

- Intermittent administration of PCC1 alleviates physical dysfunction and prolongs survival in irradiated, senescent cell-implanted, or naturally aged old mice .

- PCC1 reduces the burden of senescent cells and increases post-treatment lifespan without causing elevated morbidity in mice .

Effects on Senescent Cells

- PCC1 increases reactive oxygen species (ROS) levels in senescent cells, leading to mitochondrial dysfunction and cytochrome c release, which are associated with apoptosis .

- Unlike other procyanidins like procyanidin B2 (PCB2), PCC1 eliminates senescent cells, enhances ROS production, and induces mitochondrial release of cytochrome c .

Tumor Regression and Reduced Chemoresistance

- PCC1 can be exploited to intervene against age-related pathologies in vivo .

- Pharmacological elimination of therapy-induced senescent cells minimizes side effects of chemotherapy and prevents cancer recurrence in animals .

- PCC1-mediated depletion of senescent cells from primary tumors can enhance the efficacy of anticancer treatments .

Improved Physical Function

- Treatment with PCC1 after senescent cell implantation prevents declines in maximal walking speed, hanging endurance, and grip strength .

- PCC1 administration improves physical function in mice harboring senescent cells, with improvements detectable weeks after treatment and lasting for several months .

- In mice, PCC1 administration restores exercise capacity and muscle strength compromised by whole-body irradiation (WBI) and increases the survival rate .

Effects on Naturally Aging Animals

Mechanism of Action

C1-resveratrol exerts its effects through multiple molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation and longevity. This compound also inhibits the activity of enzymes such as cyclooxygenase and ribonucleotide reductase, which are involved in inflammation and DNA synthesis, respectively . Additionally, this compound modulates various signaling pathways, including the NF-kappaB pathway, which plays a key role in inflammation and immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications and Bioactivity

C1-resveratrol’s fluorine atom introduces electronegativity and steric effects, altering interactions with enzymatic targets like SIRT1 and CYP1A1/CYP1B1 compared to non-fluorinated analogues . Below is a comparative analysis with key resveratrol derivatives:

Table 1: Structural and Functional Comparison

Mechanism-Specific Comparisons

- SIRT1 Activation : Computational studies suggest this compound’s fluorine enhances hydrogen bonding with SIRT1’s catalytic domain, increasing activation potency by ~20% compared to trans-resveratrol .

- Anti-Inflammatory Effects : this compound inhibits COX-2 and NF-κB pathways more effectively than trans-resveratrol (IC₅₀: 5.2 µM vs. 12.4 µM) .

- CYP Enzyme Interactions: Fluorine reduces CYP1A1-mediated metabolism, prolonging half-life compared to non-fluorinated analogues .

Pharmacokinetic and Formulation Challenges

- Nanoparticle encapsulation (e.g., chitosan-pectin cores) improves bioavailability by 2.5-fold .

- Comparative Stability : Fluorination reduces oxidative degradation by 40% relative to trans-resveratrol, addressing a key limitation of the parent compound .

Q & A

Q. How do resveratrol’s epigenetic modifications influence long-term chemoprevention?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.